molecular formula C14H23N B3287775 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine CAS No. 847837-45-0

1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine

Cat. No.: B3287775
CAS No.: 847837-45-0
M. Wt: 205.34 g/mol
InChI Key: DAKTWDHRBOZHKJ-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine is an organic compound with the molecular formula C14H23N. It is a derivative of phenylpropanamine, characterized by the presence of a butan-2-yl group attached to the phenyl ring and a methyl group on the propanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine typically involves the alkylation of a phenylpropanamine derivative. One common method includes the reaction of 4-(butan-2-yl)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysis has also been explored, where enzymes are employed to catalyze the reaction under milder conditions, reducing the environmental impact and improving enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

  • 1-[4-(Butan-2-yl)phenyl]-2-methylbutan-1-amine
  • 4-Phenyl-2-butanol
  • 2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone

Comparison: 1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for neurotransmitter transporters, leading to varied therapeutic effects and side effect profiles .

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-5-11(4)12-6-8-13(9-7-12)14(15)10(2)3/h6-11,14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKTWDHRBOZHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209048
Record name α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847837-45-0
Record name α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847837-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1-Methylethyl)-4-(1-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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